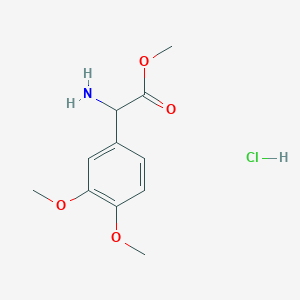

Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride

Description

Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride is a synthetic organic compound characterized by a phenylacetate backbone substituted with two methoxy groups at the 3- and 4-positions of the aromatic ring. The molecule features an amino group at the α-carbon of the acetate ester, which is protonated as a hydrochloride salt to enhance stability and solubility. This structural motif is common in intermediates for pharmaceuticals, agrochemicals, and bioactive molecules, where the 3,4-dimethoxyphenyl group may influence receptor binding or metabolic stability .

Properties

IUPAC Name |

methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-14-8-5-4-7(6-9(8)15-2)10(12)11(13)16-3;/h4-6,10H,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRQDGWJRZHHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(=O)OC)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions, often in the presence of a base such as pyridine.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amides, and other substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Research :

- The compound serves as a lead compound in drug discovery programs targeting neurological disorders. Its structural characteristics allow for modifications that can enhance therapeutic efficacy against conditions such as Alzheimer's disease and schizophrenia.

-

Chemical Biology :

- In chemical biology, it is utilized to study enzyme interactions and metabolic pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions, influencing binding affinity and specificity for various enzymes and receptors.

- Neuropharmacology :

- Anticancer Studies :

Table 1: Summary of Key Studies on this compound

Mechanism of Action

The mechanism of action of Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected α-Aminophenylacetate Hydrochlorides

Key Observations :

- Electron-Donating vs. In contrast, halogenated analogs (e.g., 2-chloro, 4-bromo) introduce electron-withdrawing effects, which may alter solubility and reactivity .

- Functional Group Modifications: Methylation of the amino group (e.g., ) or conversion to a free carboxylic acid () impacts polarity and bioavailability. Hydrochloride salts universally improve water solubility .

Table 2: Pharmacological Activities of Related Compounds

Key Insights :

- The 3,4-dimethoxyphenyl group is a critical pharmacophore in verapamil, a calcium channel blocker, suggesting that the target compound may serve as a precursor in its synthesis .

- Diaveridine () shares the 3,4-dimethoxybenzyl motif but incorporates a pyrimidine ring, highlighting how core structural differences dictate divergent biological targets .

Biological Activity

Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| CAS Number | Not specified |

| Molecular Formula | C10H13ClN2O3 |

| Molecular Weight | 232.68 g/mol |

| Purity | >95% |

The compound features a methoxy-substituted aromatic ring, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It is hypothesized to interact with serotonin and dopamine receptors, contributing to its psychotropic effects. The presence of the methoxy groups enhances lipophilicity, facilitating better penetration through cellular membranes.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a structure-activity relationship (SAR) study indicated that derivatives of similar compounds exhibit significant antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells .

- Case Study:

A series of experiments demonstrated that modifications in the side chains of related compounds resulted in varying degrees of cytotoxicity. Notably, compounds with hydrophobic substitutions showed improved activity against multidrug-resistant (MDR) cancer cells .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. In animal models, it exhibited effects similar to known psychotropic agents, suggesting potential applications in treating mood disorders .

- Case Study:

In a controlled study involving rodents, administration of this compound led to significant behavioral changes indicative of enhanced cognitive function and reduced anxiety-like behavior .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.